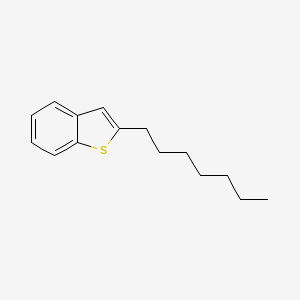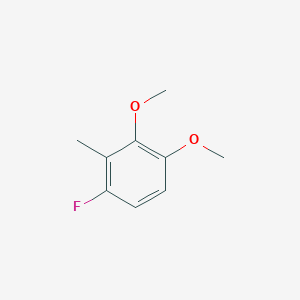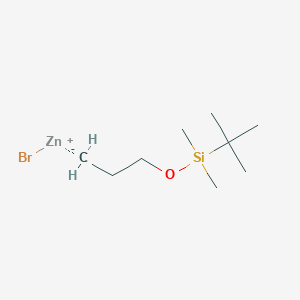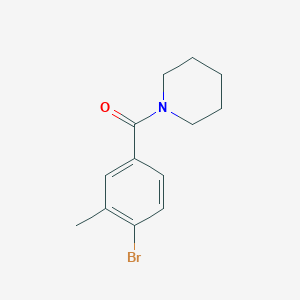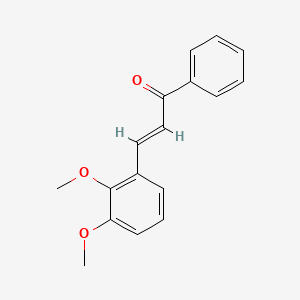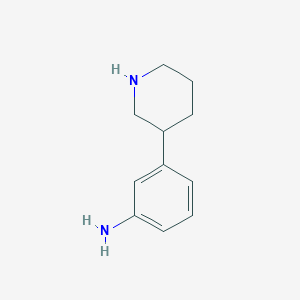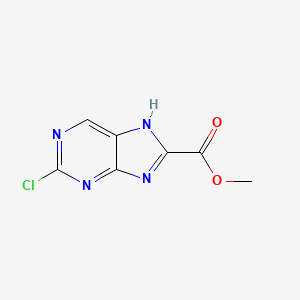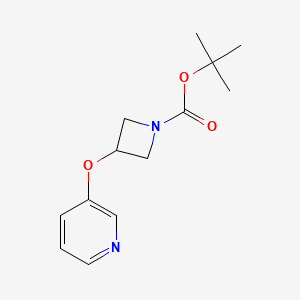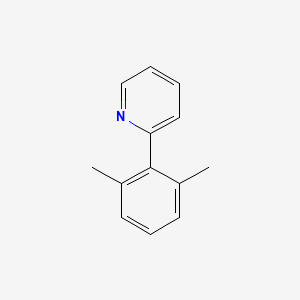
2-(Chlorodifluoromethoxy)nitrobenzene, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorodifluoromethoxy)nitrobenzene, 96% (CDMNB) is a chemical compound that is used in various scientific research applications. The compound is a colorless solid with a molecular weight of 215.48 g/mol and a melting point of 73°C. CDMNB is a highly reactive compound and is used in a variety of laboratory experiments. It is most commonly used as an intermediate in organic synthesis and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% is used as an intermediate in the synthesis of organic compounds, such as nucleoside analogues and peptide analogues. In physiology, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used to study the effects of drugs on the central nervous system. In pharmacology, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been used to study the effects of drugs on the cardiovascular system.
Mécanisme D'action
2-(Chlorodifluoromethoxy)nitrobenzene, 96% is a highly reactive compound and acts as a catalyst in the synthesis of organic compounds. It is believed that the compound acts by breaking down the bonds between molecules, allowing them to recombine in different ways. This process is known as “catalytic activation”, and it is believed to be responsible for the synthesis of new compounds.
Biochemical and Physiological Effects
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been studied for its potential effects on biochemical and physiological processes. In studies on animals, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been found to have a variety of effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of cell proliferation, and the inhibition of cell differentiation. In addition, 2-(Chlorodifluoromethoxy)nitrobenzene, 96% has been found to have an effect on the cardiovascular system, including the inhibition of angiotensin-converting enzyme (ACE).
Avantages Et Limitations Des Expériences En Laboratoire
2-(Chlorodifluoromethoxy)nitrobenzene, 96% has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of organic compounds. In addition, it has a high yield and is relatively inexpensive. However, it is also highly toxic and should be handled with care.
Orientations Futures
The potential applications of 2-(Chlorodifluoromethoxy)nitrobenzene, 96% are still being explored. Some potential future directions for research include the development of new synthesis methods, the exploration of its effects on other biochemical and physiological processes, and the development of new drugs that utilize 2-(Chlorodifluoromethoxy)nitrobenzene, 96% as a component. Additionally, further research could be conducted on the safety and toxicity of 2-(Chlorodifluoromethoxy)nitrobenzene, 96%.
Méthodes De Synthèse
2-(Chlorodifluoromethoxy)nitrobenzene, 96% can be synthesized from the reaction of 2-chloro-1,1,2-trifluoroethanol with nitrobenzene in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The reaction is usually complete within two hours, with a yield of approximately 96%.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXFKTUASDPYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


